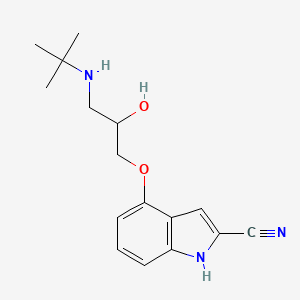

Cyanopindolol

Descripción general

Descripción

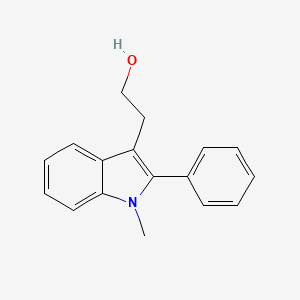

El cianopindolol es un compuesto químico relacionado con el pindolol, que actúa como antagonista del receptor beta-1 adrenérgico y como antagonista del receptor de 5-hidroxitriptamina . Su derivado radiomarcado, el yodocianopindolol, se ha utilizado ampliamente para mapear la distribución de los receptores beta adrenérgicos en el cuerpo . El compuesto tiene una fórmula molecular de C16H21N3O2 y una masa molar de 287,363 g/mol .

Aplicaciones Científicas De Investigación

El cianopindolol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El cianopindolol actúa como antagonista del receptor beta-1 adrenérgico y como antagonista del receptor de 5-hidroxitriptamina . Se une a estos receptores, bloqueando la acción de los agonistas endógenos como la adrenalina y la noradrenalina . Esto da como resultado una disminución de la frecuencia cardíaca y la presión arterial, lo que lo hace útil en el tratamiento de afecciones como la hipertensión . El compuesto también afecta al sistema nervioso central al bloquear los receptores de 5-hidroxitriptamina, lo que puede influir en el estado de ánimo y los niveles de ansiedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del cianopindolol implica varios pasos, comenzando desde el derivado de indol apropiado. Los pasos clave incluyen:

Formación del núcleo de indol: Esto se puede lograr mediante la síntesis de indol de Fischer u otros métodos adecuados.

Introducción del grupo terc-butilamino: Esto se realiza normalmente mediante reacciones de sustitución nucleófila.

Hidroxilación: La introducción del grupo hidroxilo se suele llevar a cabo utilizando agentes oxidantes.

Formación del grupo nitrilo: Esto se puede lograr mediante reacciones de cianación utilizando reactivos como el bromuro de cianógeno.

Métodos de producción industrial

La producción industrial del cianopindolol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los métodos industriales comunes incluyen la síntesis de flujo continuo y el uso de reactores automatizados para controlar con precisión los parámetros de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

El cianopindolol experimenta varias reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El grupo nitrilo se puede reducir para formar aminas primarias.

Sustitución: El grupo terc-butilamino puede sufrir reacciones de sustitución con otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de derivados de indol sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Pindolol: Un bloqueador beta no selectivo utilizado en el tratamiento de la hipertensión.

Propranolol: Otro bloqueador beta no selectivo con usos terapéuticos similares.

Atenolol: Un bloqueador beta-1 selectivo utilizado principalmente para afecciones cardiovasculares.

Singularidad

El cianopindolol es único debido a su doble acción como antagonista del receptor beta-1 adrenérgico y como antagonista del receptor de 5-hidroxitriptamina . Esta doble acción lo hace particularmente útil en aplicaciones de investigación para estudiar la distribución y la función de estos receptores en el cuerpo .

Propiedades

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUMMLTJVHILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027570 | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69906-85-0 | |

| Record name | Cyanopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanopindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

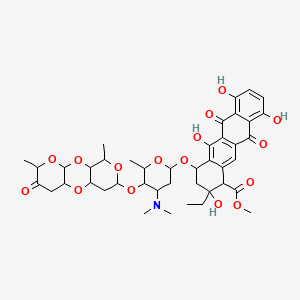

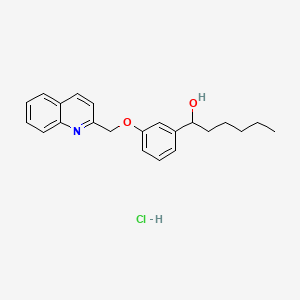

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)